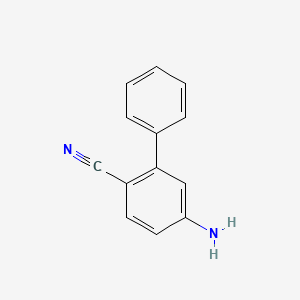
5-Aminobiphenyl-2-carbonitrile
Cat. No. B8415470
Key on ui cas rn:
91822-42-3
M. Wt: 194.23 g/mol
InChI Key: UBZMQCVJRZKVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07759366B2
Procedure details


534 mg of phenylboronic acid, 79 mg of palladium(II) acetate, 287 mg of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 1.486 g of potassium phosphate (K3PO4) and 305 mg of 2-chloro-4-aminobenzonitrile were suspended in 7 ml of toluene and stirred at 80° C. under an argon atmosphere for 12 h. The cooled reaction mixture was admixed with water and ethyl acetate and filtered. The filtrate was extracted three times with a mixture of ethyl acetate and toluene. The organic phases were removed, dried over magnesium sulfate, filtered and concentrated under reduced pressure. 1H NMR: 7.52-7.42, m, 6H, 6.63, m, 2H, 6.25, s (broad), 2H.

Quantity
287 mg
Type
reactant
Reaction Step Two

Name
potassium phosphate
Quantity
1.486 g
Type
reactant
Reaction Step Three






Identifiers


|
REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl[C:48]1[CH:55]=[C:54]([NH2:56])[CH:53]=[CH:52][C:49]=1[C:50]#[N:51]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[NH2:56][C:54]1[CH:55]=[C:48]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:49]([C:50]#[N:51])=[CH:52][CH:53]=1 |f:2.3.4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
534 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
287 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Step Three
|
Name
|
potassium phosphate
|
|
Quantity
|
1.486 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
305 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)N
|
Step Five
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
79 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 80° C. under an argon atmosphere for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted three times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with a mixture of ethyl acetate and toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phases were removed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C(=C1)C1=CC=CC=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
